N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8BrClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with bromine and chlorine atoms, and a benzenesulfonamide group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide typically involves the reaction of 3-bromo-5-chloropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives .
Scientific Research Applications
N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
- N-(3-Bromo-4-chloropyridin-2-yl)benzenesulfonamide
- N-(3-Bromo-5-fluoropyridin-2-yl)benzenesulfonamide
Uniqueness
N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
823201-90-7 |
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Molecular Formula |
C11H8BrClN2O2S |
Molecular Weight |
347.62 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-10-6-8(13)7-14-11(10)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15) |
InChI Key |
MJHWVRAZDABZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
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